molecular formula C22H15NO6 B15010610 2-(4-Nitrophenyl)-2-oxoethyl 4-(phenylcarbonyl)benzoate

2-(4-Nitrophenyl)-2-oxoethyl 4-(phenylcarbonyl)benzoate

Katalognummer: B15010610
Molekulargewicht: 389.4 g/mol
InChI-Schlüssel: OTOOJEBQQBRGKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-nitrophenyl)-2-oxoethyl 4-benzoylbenzoate is an organic compound that features both nitrophenyl and benzoylbenzoate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-benzoylbenzoate typically involves the esterification of 4-benzoylbenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl 4-benzoylbenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is cleaved and replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Reduction: 2-(4-aminophenyl)-2-oxoethyl 4-benzoylbenzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-nitrophenyl)-2-oxoethyl 4-benzoylbenzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-benzoylbenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-benzoylbenzoate: Similar structure but lacks the nitrophenyl group.

    2-bromoethyl 4-nitrobenzoate: Contains a bromo group instead of the benzoylbenzoate moiety.

Eigenschaften

Molekularformel

C22H15NO6

Molekulargewicht

389.4 g/mol

IUPAC-Name

[2-(4-nitrophenyl)-2-oxoethyl] 4-benzoylbenzoate

InChI

InChI=1S/C22H15NO6/c24-20(15-10-12-19(13-11-15)23(27)28)14-29-22(26)18-8-6-17(7-9-18)21(25)16-4-2-1-3-5-16/h1-13H,14H2

InChI-Schlüssel

OTOOJEBQQBRGKV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.